molecular formula C16H21N3O2S B268872 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

カタログ番号 B268872
分子量: 319.4 g/mol
InChIキー: DZMCGWNGXMAAEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of benzamide derivatives and has been found to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

作用機序

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its inhibition leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

実験室実験の利点と制限

One of the advantages of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its specificity towards CHK1, which makes it a valuable tool for studying the DNA damage response pathway. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its low solubility, which makes it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. One direction is to investigate the potential of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide in combination with other cancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to develop more potent and selective CHK1 inhibitors with improved pharmacokinetic properties. Moreover, the role of CHK1 in cancer stem cells and tumor microenvironment should be further investigated to gain a better understanding of its potential as a therapeutic target.

合成法

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dichlorobenzamide with diethylamine to form 3,4-dichloro-N,N-diethylbenzamide. This intermediate is then reacted with cyclopropyl isocyanate to form 3-{[(cyclopropylcarbonyl)amino]carbonyl}-N,N-diethylbenzamide. The final step involves the reaction of the intermediate with thiourea to form 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. The overall yield of the synthesis is approximately 15%.

科学的研究の応用

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1, which leads to the accumulation of DNA damage and the sensitization of cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide can enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast cancer, lung cancer, and colon cancer. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

特性

製品名

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC名

3-(cyclopropanecarbonylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15(21)12-6-5-7-13(10-12)17-16(22)18-14(20)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,17,18,20,22)

InChIキー

DZMCGWNGXMAAEB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

正規SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。